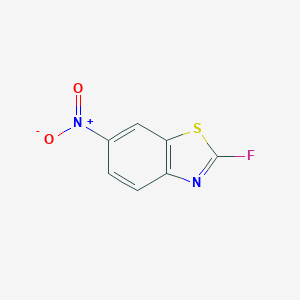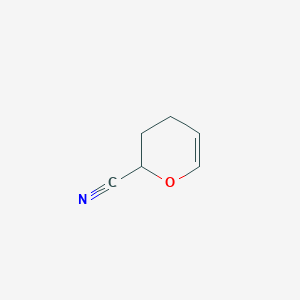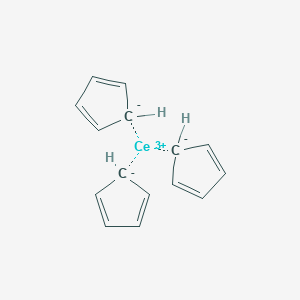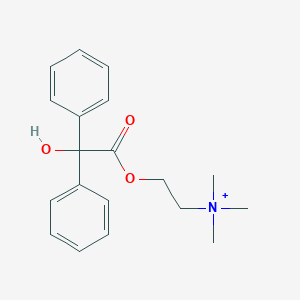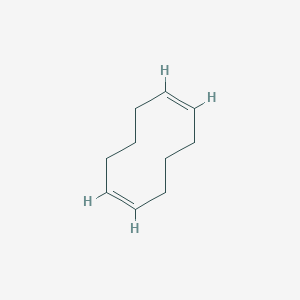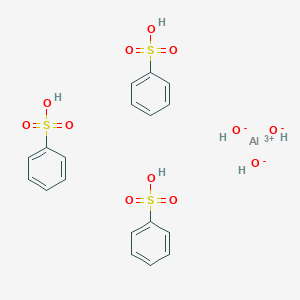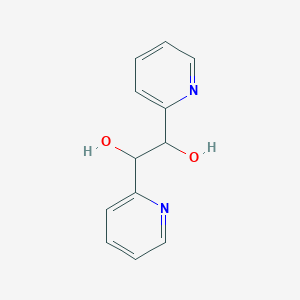
1,2-Dipyridin-2-ylethane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dipyridin-2-ylethane-1,2-diol (DPD) is a chemical compound that belongs to the family of chelating agents. It is a bidentate ligand that can form stable complexes with metal ions. DPD has been extensively studied for its potential applications in various fields, including chemistry, biology, and medicine.
Wirkmechanismus
1,2-Dipyridin-2-ylethane-1,2-diol acts as a chelating agent by forming stable complexes with metal ions. The mechanism of action of 1,2-Dipyridin-2-ylethane-1,2-diol involves the formation of a coordination complex between 1,2-Dipyridin-2-ylethane-1,2-diol and a metal ion. This complex can then interact with other molecules in the system, leading to various biochemical and physiological effects.
Biochemische Und Physiologische Effekte
1,2-Dipyridin-2-ylethane-1,2-diol has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1,2-Dipyridin-2-ylethane-1,2-diol can inhibit the growth of cancer cells by inducing apoptosis. 1,2-Dipyridin-2-ylethane-1,2-diol has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, 1,2-Dipyridin-2-ylethane-1,2-diol has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
1,2-Dipyridin-2-ylethane-1,2-diol has several advantages for lab experiments. It is easy to synthesize and can be obtained in high purity and high yield. 1,2-Dipyridin-2-ylethane-1,2-diol is also stable and can be stored for long periods without degradation. However, 1,2-Dipyridin-2-ylethane-1,2-diol has some limitations for lab experiments. It can form complexes with other molecules in the system, leading to potential interference with the desired reaction. In addition, 1,2-Dipyridin-2-ylethane-1,2-diol can be toxic at high concentrations, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the study of 1,2-Dipyridin-2-ylethane-1,2-diol. One area of research is the development of new metal complexes using 1,2-Dipyridin-2-ylethane-1,2-diol as a ligand for catalytic reactions. Another area of research is the study of the potential applications of 1,2-Dipyridin-2-ylethane-1,2-diol in cancer therapy and imaging. In addition, the study of the neuroprotective effects of 1,2-Dipyridin-2-ylethane-1,2-diol can lead to the development of new treatments for neurodegenerative diseases. Finally, the study of the potential interactions between 1,2-Dipyridin-2-ylethane-1,2-diol and other molecules in the system can lead to a better understanding of the role of metal ions in biological systems.
Conclusion
In conclusion, 1,2-Dipyridin-2-ylethane-1,2-diol is a promising compound with potential applications in various fields, including chemistry, biology, and medicine. It is easy to synthesize and can form stable complexes with metal ions. 1,2-Dipyridin-2-ylethane-1,2-diol has been shown to have various biochemical and physiological effects, including anti-inflammatory and neuroprotective effects. However, 1,2-Dipyridin-2-ylethane-1,2-diol has some limitations for lab experiments, including potential interference with other molecules in the system and toxicity at high concentrations. There are several future directions for the study of 1,2-Dipyridin-2-ylethane-1,2-diol, including the development of new metal complexes and the study of its potential applications in cancer therapy and imaging.
Synthesemethoden
1,2-Dipyridin-2-ylethane-1,2-diol can be synthesized through a two-step process. The first step involves the reaction of 2-pyridinecarboxaldehyde with ethyl acetoacetate to form 1,2-dipyridin-2-ylethane-1,2-dione. The second step involves the reduction of the dione using sodium borohydride to form 1,2-Dipyridin-2-ylethane-1,2-diol. The synthesis method has been optimized to yield high purity and high yields of 1,2-Dipyridin-2-ylethane-1,2-diol.
Wissenschaftliche Forschungsanwendungen
1,2-Dipyridin-2-ylethane-1,2-diol has been used extensively in scientific research due to its ability to form stable complexes with metal ions. It has been used in various fields, including chemistry, biology, and medicine. In chemistry, 1,2-Dipyridin-2-ylethane-1,2-diol has been used as a ligand in the synthesis of metal complexes for catalytic reactions. In biology, 1,2-Dipyridin-2-ylethane-1,2-diol has been used to study metal ion transport and homeostasis. In medicine, 1,2-Dipyridin-2-ylethane-1,2-diol has been studied for its potential applications in cancer therapy and imaging.
Eigenschaften
CAS-Nummer |
1141-05-5 |
|---|---|
Produktname |
1,2-Dipyridin-2-ylethane-1,2-diol |
Molekularformel |
C12H12N2O2 |
Molekulargewicht |
216.24 g/mol |
IUPAC-Name |
1,2-dipyridin-2-ylethane-1,2-diol |
InChI |
InChI=1S/C12H12N2O2/c15-11(9-5-1-3-7-13-9)12(16)10-6-2-4-8-14-10/h1-8,11-12,15-16H |
InChI-Schlüssel |
HVIBJFDEUPZPPC-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C(C(C2=CC=CC=N2)O)O |
Kanonische SMILES |
C1=CC=NC(=C1)C(C(C2=CC=CC=N2)O)O |
Andere CAS-Nummern |
1141-05-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Spiro[bicyclo[2.2.1]hept-2-ene-7,2'-[1,3]dioxolane]](/img/structure/B73502.png)
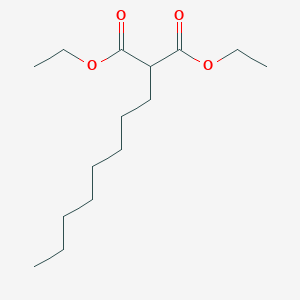
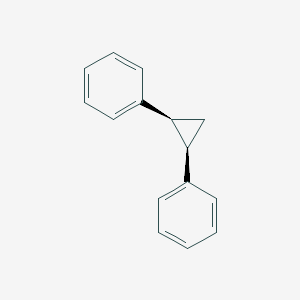

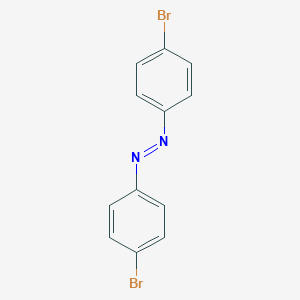
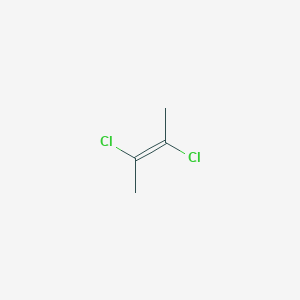
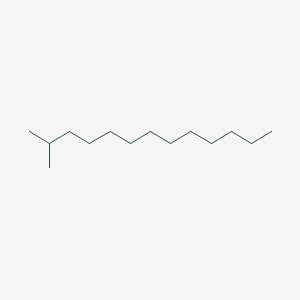
![2,3-Dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B73513.png)
